

Assessing the accuracy of different instruments for ^{18}O -CO₂ analysis

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Carbon dioxide ($^{18}\text{O}_2$)

CAS No.: 18983-82-9

Cat. No.: B098422

[Get Quote](#)

An In-Depth Guide to Selecting the Optimal Instrument for ^{18}O -CO₂ Isotopic Analysis

For researchers, clinical scientists, and professionals in drug development, the precise measurement of oxygen-18 enriched carbon dioxide (^{18}O -CO₂) is pivotal. Whether quantifying metabolic rates through the doubly labeled water (DLW) method, tracing metabolic pathways of new drug candidates, or developing novel diagnostic breath tests, the accuracy of $^{18}\text{O}/^{16}\text{O}$ isotope ratio measurements is paramount.[1][2][3][4] The choice of analytical instrumentation is a critical decision that directly impacts data quality, experimental throughput, and budget.

This guide provides an in-depth comparison of the primary technologies available for ^{18}O -CO₂ analysis. We move beyond a simple listing of specifications to offer a nuanced, field-proven perspective on the operational principles, practical workflows, and inherent trade-offs of each major instrument class. Our objective is to equip you with the necessary expertise to select the technology that best aligns with your specific research and analytical needs.

The Analytical Landscape: An Overview

The determination of ^{18}O abundance in CO_2 is fundamentally a measurement of the ratio of molecules with different masses. Specifically, we are interested in the ratio of $^{12}\text{C}^{16}\text{O}^{18}\text{O}$ (mass 46) to $^{12}\text{C}^{16}\text{O}_2$ (mass 44). The landscape of available technologies can be broadly divided into two categories: the traditional benchmark, Isotope Ratio Mass Spectrometry (IRMS), and a growing class of laser-based optical spectroscopy techniques.

Isotope Ratio Mass Spectrometry (IRMS): The Gold Standard

For decades, IRMS has been the definitive method for high-precision stable isotope analysis. [1][5] Its reputation is built on exceptional sensitivity and precision, making it the reference against which other technologies are often judged.

Principle of Operation

IRMS instruments measure the mass-to-charge ratio of ionized molecules. For ^{18}O - CO_2 analysis, a purified CO_2 sample is introduced into a high-vacuum source where it is ionized. The resulting ion beam is accelerated and passed through a strong magnetic field, which deflects the ions according to their mass-to-charge ratio. Heavier ions (e.g., from $^{12}\text{C}^{16}\text{O}^{18}\text{O}$) are deflected less than lighter ions (e.g., from $^{12}\text{C}^{16}\text{O}_2$). Sensitive detectors (Faraday cups) are precisely positioned to simultaneously collect the ion beams of different masses, and the ratio of their currents provides a direct measure of the isotope ratio.[5]

There are two primary modes of sample introduction for ^{18}O - CO_2 analysis:

- **Dual-Inlet IRMS:** This classic approach involves the rapid, alternating introduction of the purified sample gas and a calibrated reference gas into the ion source. This method allows for extremely precise differential measurements, effectively canceling out instrumental drift and leading to very high precision.
- **Continuous-Flow IRMS (CF-IRMS):** In this setup, the sample gas is carried in a continuous stream of an inert gas (typically helium) and introduced into the ion source. This method allows for higher throughput and can be coupled with automated sample preparation systems, such as elemental analyzers or gas chromatographs.[6][7]

Experimental Workflow: IRMS

The critical challenge in IRMS analysis of ^{18}O is ensuring the absolute purity of the CO_2 sample. For applications like the DLW method, where the original sample is body water (urine, saliva, or plasma), a preparatory step is required to transfer the oxygen from H_2O to CO_2 .^{[1][7]}

Step-by-Step Protocol: CO_2 -Water Equilibration for IRMS

- **Sample Aliquoting:** Precisely pipette a small volume (e.g., 100-500 μL) of the biological fluid (e.g., urine) into a sealed vial.
- **Headspace Evacuation:** Evacuate the vial's headspace to remove atmospheric CO_2 .
- **CO_2 Introduction:** Introduce a known amount of a CO_2 gas with a known, distinct isotopic composition into the vial.
- **Equilibration:** Place the vials in a temperature-controlled shaking water bath for a minimum of 12 hours.^[1] During this time, the oxygen atoms in the water and the CO_2 exchange until they reach isotopic equilibrium. The enzyme carbonic anhydrase can be used to speed up this process.
- **Cryogenic Purification:** The equilibrated CO_2 in the headspace is then extracted and cryogenically purified. This involves passing the gas through a series of cold traps (e.g., ethanol/dry ice at -70°C and liquid nitrogen at -196°C) to remove water vapor and other condensable impurities.^[8]
- **Analysis:** The purified CO_2 is introduced into the IRMS for isotopic analysis.

Causality Behind the Choices: The lengthy equilibration and meticulous cryogenic purification are essential because any residual water or organic contaminants can interfere with the ionization process and compromise the accuracy of the mass spectrometer measurement.^[8] The dual-inlet system's comparison against a known standard provides a self-validating measurement by correcting for instrument fluctuations in real-time.



[Click to download full resolution via product page](#)

IRMS analytical workflow for ^{18}O - CO_2 from biological water samples.

Laser Absorption Spectroscopy: A New Wave of Analyzers

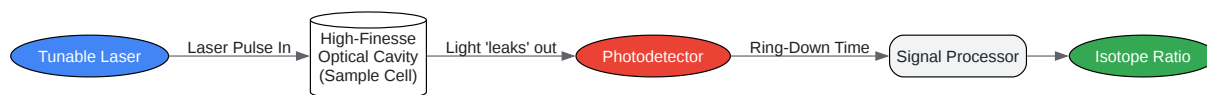
In recent years, laser-based spectroscopy has emerged as a powerful, and often more practical, alternative to IRMS.[9] These techniques rely on the principle that different isotopic molecules (isotopologues) absorb light at slightly different wavelengths. By passing a laser beam through a sample and precisely measuring the amount of light absorbed at specific wavelengths, the concentration of each isotopologue can be determined.

The key advantages of laser spectroscopy include faster analysis times, reduced need for sample preparation, and instruments that are generally more robust, more compact, and less expensive than their IRMS counterparts.[10][11]

A. Cavity Ring-Down Spectroscopy (CRDS)

CRDS is a highly sensitive absorption technique that achieves very long effective pathlengths for light-sample interaction.[12][13]

Principle of Operation: A laser pulse is injected into an optical cavity defined by two highly reflective mirrors (reflectivity >99.99%). The light bounces back and forth thousands of times. When the laser is shut off, the light intensity leaking out of the cavity decays exponentially over time—this is the "ring-down." The time it takes for the light to decay to a fraction of its initial intensity is measured.[12][14] When an absorbing gas like ^{18}O - CO_2 is present in the cavity, it absorbs some of the light on each pass, causing the ring-down time to shorten. By measuring the ring-down time at wavelengths specific to different CO_2 isotopologues, their concentrations can be calculated with high precision.[13]



[Click to download full resolution via product page](#)

Simplified principle of Cavity Ring-Down Spectroscopy (CRDS).

B. Off-Axis Integrated Cavity Output Spectroscopy (OA-ICOS)

OA-ICOS is a variation of cavity-enhanced spectroscopy that is particularly robust and less sensitive to alignment issues.[15][16]

Principle of Operation: In OA-ICOS, the laser beam is introduced into the optical cavity at a slight angle ("off-axis").[16] This creates a dense pattern of reflections that fills the cavity, but it avoids building up a strong resonance, which makes the system much less sensitive to minor vibrations or thermal changes.[17][18] The total light intensity transmitted through the cavity is measured. The integrated absorption across a specific spectral line is directly proportional to the concentration of the target isotopologue. Like CRDS, this method achieves long effective pathlengths, leading to high sensitivity.[16] Many commercial laser-based analyzers used in metabolic and atmospheric research employ this technology.[2][19]

C. Tunable Diode Laser Absorption Spectroscopy (TDLAS)

TDLAS is another direct absorption technique that has gained popularity for its field-readiness and versatility.[20]

Principle of Operation: TDLAS uses a tunable diode laser that can rapidly sweep its wavelength across the absorption features of the target CO₂ isotopologues.[21] The laser beam is typically passed through a long-path gas cell (e.g., a Herriott cell) where mirrors reflect the beam back and forth multiple times to increase the optical pathlength.[22] By measuring the fractional decrease in laser intensity as it scans across the absorption lines, a high-resolution absorption

spectrum is generated, from which the concentrations of $^{12}\text{C}^{16}\text{O}_2$ and $^{12}\text{C}^{16}\text{O}^{18}\text{O}$ can be determined.[\[10\]](#)[\[23\]](#)

Performance Comparison: A Head-to-Head Analysis

The choice of instrument depends critically on the specific requirements of your application. A study requiring the absolute highest precision may warrant an IRMS, while a high-throughput clinical study might favor a laser-based system.

Feature	Isotope Ratio Mass Spectrometry (IRMS)	Cavity Ring-Down Spectroscopy (CRDS)	Off-Axis ICOS (OA-ICOS)	Tunable Diode Laser Spectroscopy (TDLAS)
Principle	Magnetic sector mass analysis	Laser light decay time measurement	Integrated laser light absorption	Direct laser light absorption
Typical Precision ($\delta^{18}\text{O}$)	< 0.05‰[6]	0.1 - 0.3‰[14]	~0.3‰ or better[2][24]	0.2 - 1.0‰[20][21]
Sample Preparation	Extensive (equilibration, cryogenic purification)	Minimal (often direct gas analysis)	Minimal (often direct gas analysis)	Minimal (often direct gas analysis)
Analysis Time per Sample	15-20 minutes (dual-inlet); 2-5 minutes (CF-IRMS)[6]	< 5 minutes[14]	< 5 minutes	< 1 minute[10]
Sample Throughput	Low to Moderate	High	High	High
Instrument Cost	Very High	High	Moderate to High	Moderate
Technical Expertise	High (requires specialist operators)	Moderate	Low to Moderate	Moderate
Field Deployable	No	Yes	Yes	Yes
Key Advantage	Highest achievable precision and accuracy.[1]	High sensitivity, robust.[12][13]	Very robust, stable, easy to use.[16][19]	Relatively lower cost, fast.[10]
Key Limitation	Cost, complexity, low throughput. [1]	Can be sensitive to mirror cleanliness.	Lower precision than IRMS or CRDS.	

Conclusion: Selecting the Right Tool for the Job

The analytical landscape for ^{18}O -CO₂ analysis has evolved significantly. While Isotope Ratio Mass Spectrometry remains the undisputed gold standard for applications demanding the highest echelon of precision, its operational complexity and cost are significant considerations. [\[1\]](#)

For a large and growing number of applications in drug development, metabolic research, and environmental monitoring, modern laser-based spectroscopy instruments offer a compelling alternative.

- CRDS and OA-ICOS provide a powerful combination of high sensitivity, robustness, and ease of use, making them ideal for high-throughput laboratory settings and field deployments. [\[13\]](#)[\[14\]](#)[\[16\]](#) Their ability to analyze samples with minimal preparation significantly streamlines workflows.
- TDLAS presents a cost-effective solution for applications where analysis speed is critical and slightly lower precision is acceptable. [\[20\]](#)[\[21\]](#)

Ultimately, the optimal choice is not about finding the "best" instrument, but the most appropriate instrument. By understanding the fundamental principles, practical workflows, and inherent trade-offs of each technology, researchers can make an informed decision that ensures data integrity while aligning with the practical constraints of their budget and experimental goals.

References

- Schoeller, D. A., & Luke, A. H. (1997). Rapid ^{18}O analysis of CO₂ samples by continuous-flow isotope ratio mass spectrometry. *Journal of Mass Spectrometry*, 32(12), 1332-1336. [\[Link\]](#)
- National Research Council (US) Committee on Military Nutrition Research. (1990). *The Doubly Labeled Water Method for Measuring Energy Expenditure: Technical Recommendations for Human Applications*. In *Energy Expenditure - Emerging Technologies for Nutrition Research*. National Academies Press (US). [\[Link\]](#)

- Luke, A., & Schoeller, D. A. (2018). Dilution space ratio of 2H and 18O of doubly labeled water method in humans. *Journal of Applied Physiology*, 125(2), 597-603. [[Link](#)]
- Creasy, S. (n.d.). Doubly Labeled Water (DLW). University of Colorado Anschutz Medical Campus. Retrieved from [[Link](#)]
- Wikipedia. (2023). Doubly labeled water. [[Link](#)]
- Isolab Scientific. (n.d.). Doubly Labelled Water. Retrieved from [[Link](#)]
- ResearchGate. (n.d.). Cavity ring down spectroscopy of 18O and 17O enriched carbon dioxide near 795 nm. Request PDF. [[Link](#)]
- Santrock, J., Studley, S. A., & Hayes, J. M. (1985). Isotopic Analyses Based on the Mass Spectrum of Carbon Dioxide. *Analytical Chemistry*, 57(7), 1444-1448. [[Link](#)]
- Aerodyne Research, Inc. (n.d.). TILDAS Dual Laser CO2 Isotope Analyzer for $\delta^{13}\text{C}$, $\delta^{18}\text{O}$ and $\Delta^{17}\text{O}$. [[Link](#)]
- ResearchGate. (n.d.). Tunable diode laser spectroscopy of CO2: absorption coefficients and analytical applications. Request PDF. [[Link](#)]
- Picarro Inc. (n.d.). Continuous Isotopic CO2 Measurements by Wavelength-Scanned Cavity Ring Down Spectroscopy. [[Link](#)]
- Bowling, D. R., et al. (2008). Long-term field performance of a tunable diode laser absorption spectrometer for analysis of carbon isotopes of CO2 in forest air. *Atmospheric Chemistry and Physics*, 8(17), 5229-5241. [[Link](#)]
- Max Planck Institute for Biogeochemistry. (n.d.). Isotopic analysis of atmospheric CO2 ($\delta^{13}\text{C}$ and $\delta^{18}\text{O}$). [[Link](#)]
- Hörner, G., Lau, S., Kantor, Z., & Löhmannsröben, H. (2004). Isotope selective analysis of CO2 with tunable diode laser (TDL) spectroscopy in the NIR. *Analyst*, 129(8), 772-778. [[Link](#)]
- Paul, J. B., Lapson, L., & Anderson, J. G. (2001). Ultrasensitive absorption spectroscopy with a high-finesse optical cavity and off-axis alignment. *Applied Optics*, 40(27), 4904-4910. [[Link](#)]

- Von Basum, G., et al. (2018). Analysis of $^{18}\text{O}/^{16}\text{O}$ Isotope Ratios in Organic Matter by Laser Ablation IRMS. *Analytical Chemistry*, 90(15), 9069-9075. [[Link](#)]
- Process Insights. (n.d.). Cavity Ring-Down Spectroscopy (CRDS) technology. [[Link](#)]
- Meyer, T., et al. (1995). Labeled carbon dioxide (C^{18}O_2): an indicator gas for phase II in expirograms. *Journal of Applied Physiology*, 78(6), 2246-2253. [[Link](#)]
- Carter, J. F., & Fry, A. (2011). Good Practice Guide for Isotope Ratio Mass Spectrometry. LGC. [[Link](#)]
- American Laboratory. (2012). Environmental and Atmospheric Monitoring Using Off-Axis Integrated Cavity Output Spectroscopy (OA-ICOS). [[Link](#)]
- Affek, H. P., et al. (2021). Simultaneous measurement of $\delta^{13}\text{C}$, $\delta^{18}\text{O}$ and $\delta^{17}\text{O}$ of atmospheric CO_2 - Performance assessment of a dual-laser optical spectrometer. *Atmospheric Measurement Techniques*, 14(6), 4359-4378. [[Link](#)]
- Wikipedia. (2023). Cavity ring-down spectroscopy. [[Link](#)]
- van Manen, J., et al. (2018). Intensity enhancement in off-axis integrated cavity output spectroscopy. *Applied Optics*, 57(29), 8536-8542. [[Link](#)]
- MDPI. (2024). Off-Axis Integral Cavity Carbon Dioxide Gas Sensor Based on Machine-Learning-Based Optimization. [[Link](#)]
- Wang, C., et al. (2019). Near-infrared tunable diode laser absorption spectroscopy-based determination of carbon dioxide in human exhaled breath. *Scientific Reports*, 9, 14196. [[Link](#)]
- Dominguez, G., & Jackson, T. (2014). Cavity Ringdown Spectroscopy for the Complete Isotopic Characterization of Lunar Surface Volatiles. 45th Lunar and Planetary Science Conference. [[Link](#)]
- Ghosh, P., et al. (2015). Oxygen-18 isotope of breath CO_2 linking to erythrocytes carbonic anhydrase activity: a biomarker for pre-diabetes and type 2 diabetes. *Scientific Reports*, 5, 8128. [[Link](#)]

- Ghosh, P., et al. (2015). Oxygen-18 isotope of breath CO₂ linking to erythrocytes carbonic anhydrase activity: a biomarker for pre-diabetes and type 2 diabetes. Scientific Reports, 5, 8128. [[Link](#)]
- Rumiantseva, L. A., et al. (2023). Simple In Vitro 18O Labeling for Improved Mass Spectrometry-Based Drug Metabolites Identification: Deep Drug Metabolism Study. International Journal of Molecular Sciences, 24(5), 4503. [[Link](#)]
- ResearchGate. (n.d.). Extraction of CO₂ from air samples for isotopic analysis and limits to ultra high precision ¹⁸O determination in CO₂ gas. Request PDF. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. Doubly Labeled Water for Energy Expenditure - Emerging Technologies for Nutrition Research - NCBI Bookshelf [[ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov)]
2. Oxygen-18 isotope of breath CO₂ linking to erythrocytes carbonic anhydrase activity: a biomarker for pre-diabetes and type 2 diabetes - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
3. Oxygen-18 isotope of breath CO₂ linking to erythrocytes carbonic anhydrase activity: a biomarker for pre-diabetes and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
4. Simple In Vitro 18O Labeling for Improved Mass Spectrometry-Based Drug Metabolites Identification: Deep Drug Metabolism Study - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
5. ap.smu.ca [ap.smu.ca]
6. Rapid 18O analysis of CO₂ samples by continuous-flow isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
7. isolab-scientific.com [isolab-scientific.com]
8. researchgate.net [researchgate.net]
9. hou.usra.edu [hou.usra.edu]
10. aerodyne.com [aerodyne.com]

- [11. repository.library.noaa.gov](https://repository.library.noaa.gov) [repository.library.noaa.gov]
- [12. Cavity Ring Down Spectroscopy | TIGER OPTICS CRDS](https://www.process-insights.com) [[process-insights.com](https://www.process-insights.com)]
- [13. Cavity ring-down spectroscopy - Wikipedia](https://en.wikipedia.org) [en.wikipedia.org]
- [14. picarro.com](https://www.picarro.com) [[picarro.com](https://www.picarro.com)]
- [15. Intensity enhancement in off-axis integrated cavity output spectroscopy](https://opg.optica.org) [opg.optica.org]
- [16. americanlaboratory.com](https://www.americanlaboratory.com) [[americanlaboratory.com](https://www.americanlaboratory.com)]
- [17. repository.ubn.ru.nl](https://repository.ubn.ru.nl) [repository.ubn.ru.nl]
- [18. mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- [19. library.e.abb.com](https://www.library.e.abb.com) [[library.e.abb.com](https://www.library.e.abb.com)]
- [20. ACP - Long-term field performance of a tunable diode laser absorption spectrometer for analysis of carbon isotopes of CO₂ in forest air](https://acp.copernicus.org) [acp.copernicus.org]
- [21. Isotope selective analysis of CO₂ with tunable diode laser \(TDL\) spectroscopy in the NIR - Analyst \(RSC Publishing\)](https://pubs.rsc.org) [pubs.rsc.org]
- [22. Near-infrared tunable diode laser absorption spectroscopy-based determination of carbon dioxide in human exhaled breath - PMC](https://pubmed.ncbi.nlm.nih.gov) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- [23. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- [24. library.e.abb.com](https://www.library.e.abb.com) [[library.e.abb.com](https://www.library.e.abb.com)]
- To cite this document: BenchChem. [Assessing the accuracy of different instruments for 18O-CO₂ analysis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b098422/docs#assessing-the-accuracy-of-different-instruments-for-18o-co2-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)